4-(furan-3-yl)pyridine
Overview
Description
4-(Furan-3-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a pyridine ring substituted with a furan ring at the 3-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(furan-3-yl)pyridine typically involves the coupling of a furan derivative with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of furan with a halogenated pyridine in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as catalyst loading and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(Furan-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on both the furan and pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is common.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated furan and pyridine derivatives.
Scientific Research Applications
4-(Furan-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(furan-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The furan and pyridine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
- 2-(Furan-3-yl)pyridine
- 3-(Furan-2-yl)pyridine
- 4-(Furan-2-yl)pyridine
Comparison: 4-(Furan-3-yl)pyridine is unique due to the specific positioning of the furan ring on the pyridine ring, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and synthetic utility .
Biological Activity
4-(Furan-3-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a pyridine ring substituted with a furan group at the 3-position. This unique structure contributes to its chemical reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 145.16 g/mol. The presence of both furan and pyridine moieties allows for versatile reactivity, making it a valuable compound in organic synthesis and drug development .
Cytotoxicity and Anticancer Potential
This compound derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For example, compounds with similar structures demonstrated moderate to high cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT15 (colon cancer) . The structure-activity relationship (SAR) studies suggest that modifications to the furan or pyridine rings can enhance cytotoxicity.
COX-2 Inhibition
The compound may also exhibit anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Some derivatives have shown promising COX-2 inhibitory activity comparable to established anti-inflammatory drugs . This suggests potential therapeutic applications in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may act by binding to specific enzymes or receptors involved in various biological pathways. The interactions could involve hydrogen bonding, π-π stacking, and hydrophobic interactions due to the structural features of the furan and pyridine rings .
Comparative Analysis with Related Compounds
The following table summarizes some key structural features and biological activities of compounds related to this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-(Furan-2-yl)pyridine | Furan at position 2 on pyridine | Antimicrobial properties |
3-(Furan-3-yl)benzoic acid | Furan attached to benzoic acid | Moderate cytotoxicity |
2-Pyridinecarboxylic acid | Simple pyridine structure | Limited activity compared to furan derivatives |
The dual heterocyclic structure of this compound differentiates it from its analogs, potentially leading to unique biological activities .
Case Studies and Research Findings
- Antimicrobial Studies : A study highlighted that certain derivatives of pyridine showed effective inhibition against bacterial strains such as Bacillus subtilis and Candida albicans. The presence of a furan moiety was essential for enhancing antimicrobial activity .
- Cytotoxicity Evaluation : In vitro studies demonstrated that derivatives containing the furan-pyridine structure displayed significant cytotoxicity against A549 (lung cancer) and MDA-MB-435 (breast cancer) cells, with IC50 values ranging from 6.39 μM to 9.20 μM .
- COX-2 Inhibition : Research indicated that certain derivatives exhibited COX-2 inhibition ratios comparable to indomethacin, suggesting potential for anti-inflammatory applications .
Properties
IUPAC Name |
4-(furan-3-yl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-4-10-5-2-8(1)9-3-6-11-7-9/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAOCHMKNGTVCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=COC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903069 | |
Record name | NoName_3657 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20903069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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